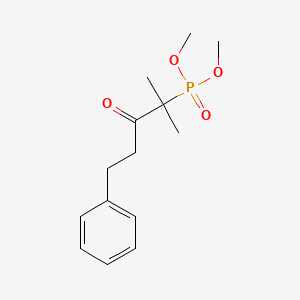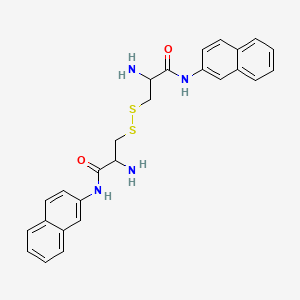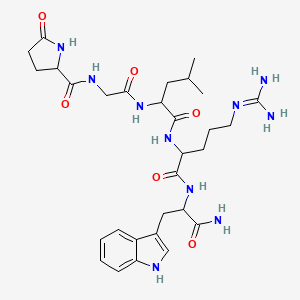
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is a chemical compound with a complex structure that includes a benzene ring, ethanamine group, and specific substituents such as 2,5-dichloro and beta-(1-methylethoxy)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of benzeneethanamine derivatives followed by the introduction of the beta-(1-methylethoxy) group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes precise control of temperature, pressure, and the use of industrial-grade reagents to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated benzene derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, 2,5-dimethoxy-alpha-methyl-: This compound has similar structural features but different substituents, leading to distinct chemical properties and applications.
Benzeneethanamine, N-methyl-: Another related compound with variations in the substituents, affecting its reactivity and uses.
Uniqueness
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1269533-65-4 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3 |
InChI-Schlüssel |
FMEAAZDGQNBZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CN)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)



![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

